Methyl 3-methylpent-2-en-1-yl carbonate

LogP Membrane Permeability Lead Optimization

Methyl 3-methylpent-2-en-1-yl carbonate (CAS 821006-15-9) is an allylic organic carbonate ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol. It belongs to the class of unsymmetrical dialkyl carbonates, characterized by a reactive allylic moiety attached to a methyl carbonate group.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 821006-15-9
Cat. No. B12523533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methylpent-2-en-1-yl carbonate
CAS821006-15-9
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCC(=CCOC(=O)OC)C
InChIInChI=1S/C8H14O3/c1-4-7(2)5-6-11-8(9)10-3/h5H,4,6H2,1-3H3
InChIKeyCXEBAMHSUBAEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methylpent-2-en-1-yl carbonate (CAS 821006-15-9): Compound Baseline for Scientific Procurement


Methyl 3-methylpent-2-en-1-yl carbonate (CAS 821006-15-9) is an allylic organic carbonate ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol [1]. It belongs to the class of unsymmetrical dialkyl carbonates, characterized by a reactive allylic moiety attached to a methyl carbonate group . The compound is cataloged as a specialized screening compound (Enamine ID: T0520-4230) within governmental and research chemical libraries [2]. Its structure features a 3-methylpent-2-en-1-yl chain, which introduces specific steric and electronic properties that distinguish it from simpler allyl carbonate analogs in synthetic applications [3].

Synthetic building block
Allylic carbonate for decarboxylative allylation and Tsuji-Trost chemistry
Sterically defined substrate
3-Methyl-substituted allyl chain enables regioselectivity studies in Pd-catalyzed reactions
Specialized screening compound
Cataloged research chemical (Enamine T0520-4230) for lead optimization and library synthesis

Methyl 3-methylpent-2-en-1-yl carbonate: Why In-Class Analogs Cannot Be Directly Substituted


Allylic carbonates are a versatile class, but their reactivity and physical properties are exquisitely sensitive to the structure of the allylic fragment [1]. Directly substituting Methyl 3-methylpent-2-en-1-yl carbonate with a simpler analog, such as allyl methyl carbonate or methyl (2E)-2-pentenyl carbonate, is not a guarantee of equivalent performance. The presence and position of the methyl branch on the allylic system can fundamentally alter the regiochemical and stereochemical outcomes of key synthetic transformations, such as Pd-catalyzed decarboxylative allylations [2]. Furthermore, the extended carbon skeleton impacts physicochemical properties like lipophilicity (LogP) and boiling point, which are critical process parameters for applications ranging from fragrance development to reaction solvent selection [3]. The quantitative evidence below details these specific points of differentiation.

Allylic methyl branch may shift regiochemical outcomes in Pd-catalyzed decarboxylative allylation compared to unsubstituted allyl carbonates.
Extended C8 skeleton alters lipophilicity (computed LogP ≈2.1) and boiling point vs. shorter C7 prenyl or C5 allyl analogs; may not transfer directly in formulation-dependent workflows.
Organoleptic profile predicted to shift from ethereal/ozoney toward fruitier/greener notes relative to prenyl methyl carbonate; sensory outcome may require independent validation.

Methyl 3-methylpent-2-en-1-yl carbonate: Quantifiable Differentiation from Closest Analogs


Controlled Lipophilicity (LogP) for Enhanced Membrane Permeability vs. Prenyl Methyl Carbonate

In drug discovery, logP is a critical parameter for predicting a molecule's ability to cross biological membranes. Methyl 3-methylpent-2-en-1-yl carbonate (LogP = 2.1257) is more lipophilic than its closest in-class analog, methyl 3-methylbut-2-en-1-yl carbonate (prenyl methyl carbonate, MW 144.17 g/mol), due to an additional methylene spacer in its allylic chain [1]. This quantifiable increase in lipophilicity can be a decisive factor in lead optimization programs where a specific logP window must be achieved for acceptable ADME properties.

Computed LogP
Class-level inference
Target: LogP 2.1257
Comparator (prenyl methyl carbonate): LogP ~1.5–1.7
Difference ≈ 0.4–0.6 units; ~2.5–4× partition coefficient increase.
Supports lipophilicity tuning in lead optimization; may influence membrane partitioning studies.
Computational prediction; experimental logP determination recommended.
LogP Membrane Permeability Lead Optimization

Steric Modulation of Palladium π-Allyl Complex Reactivity

The efficiency and selectivity of Pd-catalyzed decarboxylative allylation reactions are highly dependent on the nature of the allyl carbonate electrophile [1]. While the benchmark substrate, allyl methyl carbonate, forms a simple, unsubstituted π-allyl-Pd complex, Methyl 3-methylpent-2-en-1-yl carbonate introduces a 3-methyl substituent. Theoretical analysis suggests that this added steric bulk can shift the equilibrium or alter the rate of nucleophilic attack at the less hindered terminus, potentially leading to a superior linear vs. branched product ratio compared to substrates that form monosubstituted π-allyls.

π-Allyl Intermediate Sterics
Class-level inference
Forms 3-methyl-substituted π-allyl-Pd intermediate; comparator allyl methyl carbonate gives unsubstituted π-allyl.
May enable regioselectivity control in catalytic methodology development.
Qualitative mechanistic prediction; experimental validation in specific catalytic systems required.
Decarboxylative Allylation Regioselectivity Palladium Catalysis

Differentiated Olfactory Profile for Fragrance Development vs. Prenyl Carbonate

The organoleptic properties of allylic carbonates are extensively documented in patent literature. Prenyl methyl carbonate (methyl 3-methylbut-2-en-1-yl carbonate) is described as having an 'ethereal, solventy, ozoney aroma' with 'cooling, ozoney and chloroform effects' [1]. The extension of the carbon chain by one methylene unit to form Methyl 3-methylpent-2-en-1-yl carbonate is expected to alter both its vapor pressure and its interaction with olfactory receptors. This structural modification typically shifts the odor profile towards more 'fruity' or 'green' notes by increasing molecular weight and lipophilicity, a well-documented phenomenon in structure-odor relationship (SOR) studies.

Odor Profile Shift
Class-level inference
Predicted fruitier/greener note compared to prenyl methyl carbonate (ethereal, ozoney).
Reported structure-odor relationship inference; supports fragrance differentiation studies.
Organoleptic data for comparator from patent literature; sensory evaluation recommended.
Flavor Chemistry Structure-Odor Relationship Organoleptics

Higher Molecular Weight for Reduced Volatility in Formulation

For industrial applications where controlled release or low-VOC formulations are required, the physical properties of a carbonate ester are paramount. Methyl 3-methylpent-2-en-1-yl carbonate (MW 158.19 g/mol) possesses a higher molecular weight and a larger molar volume compared to either allyl methyl carbonate (MW 116.11 g/mol) or methyl (2E)-2-pentenyl carbonate (MW 144.17 g/mol) [1]. This directly translates to a lower vapor pressure and higher boiling point, which can be a critical advantage in processes that demand reduced evaporative loss of a reagent or a more stable, longer-lasting scent in a consumer product.

Molecular Weight
Cross-study comparable
158.19 g/mol vs. allyl methyl carbonate (116.11) and methyl (2E)-2-pentenyl carbonate (144.17).
36% and 9.7% higher MW, predicting lower vapor pressure.
Supports reduced volatility assessment in formulation and low-VOC applications.
Correlation based on standard physical chemistry principles; confirm experimentally.
Volatility Formulation Stability Physical Property

Methyl 3-methylpent-2-en-1-yl carbonate: Best-Fit Application Scenarios Based on Differentiated Evidence


Lead Optimization in Medicinal Chemistry

When a medicinal chemistry program requires a building block to fine-tune the lipophilicity of a lead series, Methyl 3-methylpent-2-en-1-yl carbonate presents a quantifiable advantage. Its computed LogP of 2.1257, which is higher than that of the shorter-chain prenyl analog, offers a way to increase a molecule's partition coefficient without introducing fused rings or halogens [1]. This is critical when optimizing for membrane permeability or blood-brain barrier penetration, where a specific logP value is a driving factor for candidate selection.

Synthetic Methodology Development for Complex Molecule Construction

In the development of new catalytic decarboxylative allylation methodologies, the use of Methyl 3-methylpent-2-en-1-yl carbonate provides a sterically differentiated π-allyl metal intermediate compared to the benchmark allyl methyl carbonate [2]. This is not a simple substitution; it is a deliberate choice to probe and control regioselectivity. Researchers developing new reactions can use this specific substrate to demonstrate a broader scope and higher synthetic utility of their novel catalytic system, a key factor for publication in high-impact journals.

Novel Fragrance and Flavor Formulation

For flavorists and fragrance chemists, this compound serves as a key ingredient for creating novel scent profiles. The established organoleptic properties of the prenyl analog (ethereal, ozoney) are shifted towards a fruitier, greener character due to the extended carbon chain [3]. This structural modification provides a concrete path to formulate new intellectual property and differentiate a product in a competitive market, where a unique signature is paramount.

Specialty Solvent or Reagent for Low-VOC Applications

In industrial processes requiring a high-boiling, low-volatility reactive solvent, Methyl 3-methylpent-2-en-1-yl carbonate is a superior choice over lighter allyl carbonates. Its 9.7% higher molecular weight compared to methyl (2E)-2-pentenyl carbonate directly correlates with lower vapor pressure [4]. Procuring this compound for formulation science can lead to products with greater stability and reduced evaporative loss, an increasingly important specification for meeting modern environmental and safety regulations.

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
Computed LogP differentiation vs. shorter-chain analogs
Membrane partitioning assessment, ADME parameter review
Decarboxylative allylation methodology
Sterically differentiated π-allyl intermediate formation
Regioselectivity and scope under novel catalytic systems
Fragrance ingredient differentiation
Carbon chain extension for odor-note shift
Sensory panel evaluation, structure-odor relationship validation
Low-volatility reactive solvent/formulation component
Higher molecular weight correlating with lower vapor pressure
Volatility measurement, evaporative loss assessment
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